3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde
Description
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an aldehyde group at the 5-position
Properties
CAS No. |
2091000-39-2 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclocondensation of 3-aminopyrazole with a suitable biselectrophilic compound. One common method includes the use of 3-bromo-1H-pyrazol-5-amine and β-enaminone as starting materials . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 3-Bromopyrazolo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism by which 3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyrazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but with different ring fusion and bromine position.
6-Bromoimidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring with a bromine atom at the 6-position.
Uniqueness
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and an aldehyde group on a fused pyrazole-pyridine scaffold makes it a versatile intermediate for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
